molecular formula C13H8BrClO B1334059 3-Bromo-4'-chlorobenzophenone CAS No. 75762-56-0

3-Bromo-4'-chlorobenzophenone

Cat. No.: B1334059
CAS No.: 75762-56-0
M. Wt: 295.56 g/mol
InChI Key: JDSRHMLEPCMXHS-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzophenone (B1666685) Core Structures in Chemical Research

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules that exhibit a wide range of biological activities. nih.govresearchgate.net The introduction of halogen atoms onto the benzophenone core can significantly influence the molecule's physical, chemical, and biological properties. frontiersin.org Halogenation can alter factors such as lipophilicity, metabolic stability, and the potential for halogen bonding, which can in turn enhance biological activity. frontiersin.org

In medicinal chemistry, halogenated benzophenones have been investigated for various therapeutic applications. For instance, some derivatives have shown anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The position and nature of the halogen substituent can be crucial; for example, halogen groups at the para position have been associated with significant anti-inflammatory profiles. nih.gov Furthermore, the substitution of the meta'-position of the benzophenone moiety with halogen atoms like iodine or fluorine has led to compounds with high antagonist potency for the histamine (B1213489) H3-receptor. uaeu.ac.ae

Beyond pharmaceuticals, the unique photophysical properties of benzophenone derivatives make them valuable in materials science. mdpi.comresearchgate.netacs.orgnih.gov They are used as photoinitiators and are being explored for applications in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The triplet state energies of benzophenone derivatives can be tuned by substitution, which is a critical parameter for their use as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.com

Overview of Research Trajectories for Related Benzophenone Derivatives

Research into benzophenone derivatives is diverse, spanning multiple scientific disciplines. A significant area of investigation is their photophysical and photochemical behavior. researchgate.netacs.orgnih.gov Studies often examine how different substituents and solvent environments affect the electronic excitation energies and subsequent decay pathways of these molecules. researchgate.netacs.orgnih.gov For example, the effect of solvent polarity on the absorbance energies of various benzophenone derivatives has been a subject of detailed experimental and computational investigation. researchgate.netacs.org

The synthesis of novel benzophenone derivatives remains an active area of research, with the goal of creating compounds with specific functionalities. These synthetic efforts are often directed towards producing intermediates for the pharmaceutical and agrochemical industries. google.com For instance, certain substituted benzophenones serve as key intermediates in the production of fungicides. google.com

In the field of medicinal chemistry, the focus is often on structure-activity relationship (SAR) studies. By systematically modifying the benzophenone scaffold with different substituents, researchers aim to develop compounds with enhanced potency and selectivity for specific biological targets. uaeu.ac.ae An example of this is the development of benzophenone-based histamine H3-receptor antagonists, where modifications to the benzophenone core led to improved in vitro and in vivo efficacy. uaeu.ac.ae

The table below presents a selection of related halogenated benzophenone derivatives and their primary areas of research interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHMLEPCMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373599
Record name 3-Bromo-4'-chlorobenzophenone
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Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75762-56-0
Record name 3-Bromo-4'-chlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75762-56-0
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Synthetic Methodologies for 3 Bromo 4 Chlorobenzophenone and Its Isomers

Friedel-Crafts Acylation Pathways for Substituted Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing benzophenones. This reaction involves the addition of an acyl group to an aromatic ring, typically using a Lewis acid catalyst to facilitate the transformation. vedantu.com

Reactions Involving Substituted Benzoyl Chlorides and Benzenes

The synthesis of 3-bromo-4'-chlorobenzophenone via Friedel-Crafts acylation can be approached in two primary ways:

Acylation of chlorobenzene (B131634) with 3-bromobenzoyl chloride.

Acylation of bromobenzene (B47551) with 4-chlorobenzoyl chloride. oregonstate.eduscribd.com

In the first route, the chlorine atom on chlorobenzene is an ortho-, para-directing group due to its electron-donating resonance effect. However, it is also deactivating due to its inductive electron-withdrawing nature. vedantu.com This directs the incoming 3-bromobenzoyl group primarily to the para position, minimizing steric hindrance and leading to the desired 4'-chloro substitution pattern. vedantu.comdoubtnut.com

In the second pathway, reacting bromobenzene with 4-chlorobenzoyl chloride, the bromine atom is also ortho-, para-directing but deactivating. tcd.ie The acylation will predominantly occur at the para-position of bromobenzene, which would yield 4-bromo-4'-chlorobenzophenone. To obtain the 3-bromo isomer, one would need to start with 3-bromobenzoyl chloride and react it with chlorobenzene. oregonstate.edu A multi-step reaction starting from 3-bromo-4-chlorobenzoic acid, which involves converting the acid to its acid chloride with a reagent like thionyl chloride, followed by a Friedel-Crafts reaction with a suitable aromatic partner, is also a viable route.

Catalytic Systems for Friedel-Crafts Acylation (e.g., Aluminum Chloride, Ferric Chloride)

Lewis acids are essential catalysts in Friedel-Crafts acylation. They function by activating the acylating agent, typically an acyl chloride, to form a highly electrophilic acylium ion. tcd.ie

Aluminum Chloride (AlCl₃): This is the most traditional and widely used catalyst for Friedel-Crafts reactions. oregonstate.edugoogle.com It is highly effective but must be used in stoichiometric amounts because it complexes with the resulting ketone product, rendering it inactive. tcd.ie The reactions require anhydrous conditions to prevent hydrolysis of the catalyst.

Ferric Chloride (FeCl₃): Ferric chloride is another effective Lewis acid catalyst for this transformation. google.comgoogle.com In some applications, FeCl₃ supported on graphite (B72142) has been used to catalyze the acylation, providing a system that can be filtered off after the reaction. google.com

The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the yield and purity of the resulting benzophenone (B1666685). google.com

Palladium-Catalyzed Coupling Reactions in Benzophenone Synthesis

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become instrumental in forming carbon-carbon bonds. nih.govmdpi.com

The synthesis of substituted benzophenones can be achieved through palladium-catalyzed carbonylative coupling reactions. For example, a Suzuki coupling reaction can be employed to couple an aryl halide with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com This method allows for the regioselective formation of the benzophenone core. A study detailed the synthesis of thiophene-based imines via Suzuki coupling, showcasing the versatility of palladium catalysis in creating complex aromatic structures. mdpi.com While not a direct synthesis of this compound, the principles are directly applicable. One could envision a carbonylative coupling between 1-bromo-3-iodobenzene (B1265593) and (4-chlorophenyl)boronic acid or a similar strategy to construct the target molecule with high precision.

Halogenation Strategies for Benzophenone Derivatives

Another synthetic approach involves the direct halogenation of a pre-formed benzophenone scaffold. This method relies on the directing effects of the existing substituents on the aromatic rings.

Selective Bromination Techniques (e.g., N-Bromosuccinimide mediated)

Starting with 4'-chlorobenzophenone, the target molecule can be synthesized by selective bromination. The benzoyl group is a meta-directing deactivator. Therefore, electrophilic aromatic substitution on the unsubstituted phenyl ring will preferentially occur at the meta- (or 3-) position.

N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent for this purpose. smolecule.comcdnsciencepub.com It is often preferred over elemental bromine because it provides a low, constant concentration of Br₂, minimizing side reactions. cdnsciencepub.com The reaction can be carried out under various conditions, including using acetonitrile (B52724) as a solvent, which facilitates a clean and efficient reaction. cdnsciencepub.com Photochemical methods using NBS can also be employed for bromination under mild conditions. smolecule.com In some cases, a catalyst may be used to enhance the reaction rate and selectivity. researchgate.net For instance, a mixture of N-bromosuccinimide and benzoyl peroxide has been used to brominate a substituted benzophenone. prepchem.com

General Halogenation Methods for Benzophenone Scaffolds (e.g., using hypochlorite (B82951)/bromide)

General halogenation methods can also be applied to benzophenone scaffolds. For instance, the use of sodium hypochlorite in the presence of bromide ions can generate electrophilic bromine species in situ, leading to the bromination of aromatic compounds. researchgate.net Studies on the chlorination of benzophenone-3 in the presence of bromide have shown that bromine is a highly reactive species that rapidly reacts with the benzophenone structure. researchgate.netnih.gov The degradation of benzophenone-3 was significantly enhanced in the presence of bromide due to the formation of reactive bromine. nih.gov This principle can be harnessed for the controlled bromination of benzophenone derivatives, although careful control of reaction conditions would be necessary to achieve the desired monosubstitution pattern and avoid the formation of di-halogenated byproducts. researchgate.net

Interactive Data Table: Comparison of Synthetic Routes

Synthetic Route Key Reagents Catalyst Typical Conditions Advantages Challenges
Friedel-Crafts Acylation 3-Bromobenzoyl chloride, ChlorobenzeneAlCl₃ or FeCl₃Anhydrous solvent (e.g., CS₂, DCM), 0°C to refluxWell-established, readily available starting materials. oregonstate.eduRequires stoichiometric catalyst, potential for isomer formation, harsh conditions. tcd.ieethz.ch
Palladium-Catalyzed Coupling Aryl halide, Arylboronic acid, COPalladium complex (e.g., Pd(PPh₃)₄)Base (e.g., K₃PO₄), 90°CHigh selectivity, mild conditions, functional group tolerance. nih.govmdpi.comCatalyst cost, requires synthesis of organometallic reagents.
Selective Bromination 4'-Chlorobenzophenone, NBSNone or Initiator (e.g., benzoyl peroxide)Acetonitrile or CCl₄, often with light or heatHigh regioselectivity due to directing groups, mild conditions. smolecule.comcdnsciencepub.comRequires a pre-synthesized benzophenone starting material.
General Halogenation 4'-Chlorobenzophenone, Hypochlorite, BromideNoneAqueous solution, pH-dependentUses inexpensive reagents. researchgate.netnih.govLow selectivity, potential for over-halogenation and byproduct formation. researchgate.net

Multi-step Reaction Sequences for Target Compound Synthesis

The construction of the this compound molecule is typically achieved through multi-step synthetic pathways. A common and well-established method is the Friedel-Crafts acylation, which involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

One documented multi-step synthesis for this compound begins with 3-Bromobenzoic acid. chemicalbook.com The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, typically an acid chloride. This is often accomplished by reacting 3-Bromobenzoic acid with thionyl chloride, a process that is frequently heated to reflux to ensure complete conversion. The resulting 3-bromobenzoyl chloride is then used to acylate chlorobenzene in the second step. This reaction is a classic Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), and is heated to drive the reaction to completion. chemicalbook.com The regioselectivity of the acylation on chlorobenzene is directed by the chloro group, which is an ortho-, para-director. The para-acylation product, this compound, is typically the major isomer formed due to the steric hindrance at the ortho position.

The synthesis of benzophenone derivatives, in general, heavily relies on such Friedel-Crafts condensation reactions to form the central ketone bridge. nih.gov The versatility of this reaction allows for the assembly of a wide array of substituted benzophenones by varying the substituents on both the benzoyl chloride and the aromatic substrate.

An alternative multi-step strategy for synthesizing substituted benzophenones involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of the isomer 4-Bromo-3'-chlorobenzophenone has been achieved by reacting 4-bromobenzoyl chloride with (2-chlorophenyl)boronic acid. chemicalbook.com This reaction proceeds using a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), in the presence of a phosphine (B1218219) ligand and a copper(I) co-catalyst. chemicalbook.com This highlights the modern synthetic methodologies available for creating specific isomers that might be difficult to obtain through traditional Friedel-Crafts routes.

Table 1: Multi-step Synthesis of this compound via Friedel-Crafts Acylation

Step Starting Material Reagents Conditions Product
1 3-Bromobenzoic acid Thionyl chloride Reflux 3-Bromobenzoyl chloride
2 3-Bromobenzoyl chloride, Chlorobenzene Aluminum (III) chloride 90 °C This compound

Data sourced from ChemicalBook. chemicalbook.com

Chemoenzymatic Synthesis Approaches for Benzophenone Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to create complex molecules. While specific chemoenzymatic routes for this compound are not widely documented, the principles can be applied to the synthesis of benzophenone derivatives. These approaches often use enzymes to introduce specific functionalities, such as chirality or hydroxylation, with high precision, which can be difficult to achieve through purely chemical methods.

A relevant example is the chemoenzymatic synthesis of trans-dihydrodiol derivatives from monosubstituted benzenes. rsc.org This multi-step process begins with the enzymatic dihydroxylation of an arene substrate using a dioxygenase enzyme. This enzymatic step creates a cis-dihydrodiol with a defined stereochemistry. This chiral intermediate can then be converted through a series of chemical reactions—such as regioselective hydrogenation, Mitsunobu inversion, bromination, and dehydrobromination—into various enantiopure derivatives. rsc.org

Applying this logic to benzophenone synthesis, one could envision using an enzyme to selectively hydroxylate a pre-formed benzophenone core or one of the aromatic precursors. For example, a dioxygenase could potentially hydroxylate bromobenzene or chlorobenzene to create a chiral diol intermediate. This intermediate could then be chemically modified and used in a subsequent Friedel-Crafts reaction or a cross-coupling reaction to build the benzophenone structure. This approach would offer a pathway to chiral, hydroxylated benzophenone derivatives, which are valuable intermediates in medicinal chemistry. nih.gov

The use of enzymes like lipases for selective acylation or deacylation of hydroxylated benzophenone precursors also represents a viable chemoenzymatic strategy. This can be particularly useful for resolving racemic mixtures or for protecting/deprotecting hydroxyl groups regioselectively during a multi-step synthesis.

Table 2: Conceptual Chemoenzymatic Steps for Benzophenone Precursors

Step Type Description Potential Advantage
1 Enzymatic Dioxygenase-catalyzed dihydroxylation of a substituted benzene (B151609) (e.g., bromobenzene). Introduction of stereocenters with high enantioselectivity.
2 Chemical Series of chemical modifications on the enzymatically-produced intermediate. Creation of a functionalized building block for further synthesis.
3 Chemical Coupling of the modified precursor with the second aromatic ring (e.g., via Friedel-Crafts). Assembly of the final chiral, functionalized benzophenone derivative.

This table represents a conceptual application of known chemoenzymatic strategies rsc.org to the synthesis of benzophenone derivatives.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 4 Chlorobenzophenone

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of 3-Bromo-4'-chlorobenzophenone. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Key vibrational frequencies observed in the FT-IR spectrum of this compound include:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. In substituted benzophenones, these bands can be observed, although their intensity may vary. jconsortium.com C-H in-plane bending vibrations are generally found at lower frequencies.

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most prominent and characteristic bands in the FT-IR spectrum of benzophenones. For this compound, this strong absorption is expected in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the halogen substituents on the phenyl rings.

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. jconsortium.com

C-Br and C-Cl Stretching: The vibrations involving the carbon-halogen bonds occur at lower frequencies. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range, while the C-Br stretching vibration appears at even lower wavenumbers, generally below 600 cm⁻¹.

Table 1: Experimental FT-IR Vibrational Frequencies for this compound and Related Compounds

Vibrational Mode 4-Chlorobenzophenone (cm⁻¹) jconsortium.com 4-Bromobenzophenone (B181533) (cm⁻¹) This compound (Anticipated Range, cm⁻¹)
C-H Stretching 3100 - 3000 - 3100 - 3000
C=O Stretching - 1651 1650 - 1670
C-C Aromatic Stretching 1625, 1400 - 1600 - 1400
C-H Out-of-plane Bending 877 - ~870
C-Cl Stretching - - 800 - 600
C-Br Stretching - - < 600

Data for 4-Bromobenzophenone from various sources.

Complementing FT-IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of this compound. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds, which often give rise to strong Raman signals. Key expected features in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl rings are typically strong in the Raman spectrum.

C-X (X=Cl, Br) Vibrations: The C-Cl and C-Br stretching vibrations are also expected to be observable in the FT-Raman spectrum.

Theoretical and experimental studies on similar halogenated benzophenones have demonstrated the utility of combining FT-IR and FT-Raman data for a comprehensive vibrational analysis. researchgate.netnih.gov

To gain a deeper and more quantitative understanding of the vibrational modes observed in the FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis is a computational method that breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a more precise and unambiguous assignment of the observed spectral bands, especially in complex molecules like this compound where vibrational coupling can occur.

For instance, a PED analysis can definitively determine the percentage contribution of C=O stretching, C-C stretching, and in-plane bending to a particular vibrational band. This level of detail is crucial for accurately interpreting the vibrational spectra and understanding the force fields and bonding within the molecule. Computational studies using Density Functional Theory (DFT) are commonly employed to calculate the theoretical vibrational frequencies and perform the PED analysis. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its structure.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two different phenyl rings.

Signals for the 4-chlorophenyl ring: The protons on the 4-chlorophenyl ring are expected to appear as a set of two doublets due to the symmetry of this ring. The protons ortho to the carbonyl group will be in a different chemical environment than the protons meta to the carbonyl group, leading to this splitting pattern.

Signals for the 3-bromophenyl ring: The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to the lower symmetry. The four protons on this ring will be chemically non-equivalent and will show characteristic splitting based on their coupling with neighboring protons.

The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.

Table 2: Experimental ¹H NMR Chemical Shifts for 4-Bromo-4'-chlorobenzophenone

Protons Chemical Shift (δ, ppm) Multiplicity
H (ortho to C=O, on brominated ring) 7.73 d
H (meta to C=O, on brominated ring) 7.64 s
H (ortho to C=O, on chlorinated ring) 7.64 s
H (meta to C=O, on chlorinated ring) 7.47 d

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The carbon atom of the carbonyl group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. For 4-bromo-4'-chlorobenzophenone, a related compound, this signal appears at 194.38 ppm. rsc.org

Aromatic Carbons: The carbon atoms of the two phenyl rings will appear in the aromatic region of the spectrum (typically 120-140 ppm). The specific chemical shifts will be influenced by the position of the substituent (Br or Cl) and the carbonyl group. The carbon atoms directly bonded to the halogens will have their chemical shifts significantly affected.

Quaternary Carbons: The carbon atoms to which the carbonyl group and the halogens are attached (ipso-carbons) will also have distinct chemical shifts.

Table 3: Experimental ¹³C NMR Chemical Shifts for 4-Bromo-4'-chlorobenzophenone

Carbon Atom Chemical Shift (δ, ppm)
C=O 194.38
C-Br 127.18 (for 4-bromobenzophenone)
C-Cl -
Aromatic Carbons 139.21, 135.97, 135.46, 131.76, 131.41, 131.32

Data for 4-bromo-4'-chlorobenzophenone recorded in CDCl₃ at 100 MHz. rsc.org The chemical shift for the C-Br substituted carbon in 4-bromobenzophenone is provided for reference. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of molecules like this compound. scribd.com Techniques such as COSY, HSQC, and HMBC are instrumental in assigning proton and carbon signals and establishing connectivity within the molecule. scribd.comgithub.iooregonstate.edu

COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) couplings within the molecule. scribd.com For this compound, COSY spectra would reveal correlations between adjacent protons on the two aromatic rings, helping to trace the spin systems of each ring. github.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This is crucial for assigning the specific carbon atom to its attached proton(s) in both the bromo-substituted and chloro-substituted phenyl rings. github.io The distinct chemical environments of the protons and carbons in each ring would result in a unique set of cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. scribd.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbons bonded to the bromine and chlorine atoms, by observing their correlations with nearby protons. github.io For instance, protons on both aromatic rings would show correlations to the central carbonyl carbon, confirming the benzophenone (B1666685) backbone.

These 2D NMR techniques, when used in combination, allow for a comprehensive and unambiguous assignment of the chemical shifts for all protons and carbons in this compound, providing a detailed map of its molecular structure. oregonstate.edudocsity.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals key information about its electronic transitions. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu The primary electronic transitions observed for this compound are π → π* and n → π* transitions. tanta.edu.eg

The UV-Vis spectrum of benzophenone derivatives typically shows intense absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group. scispace.com The presence of the bromine and chlorine substituents can influence the position and intensity of these absorption bands. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. msu.edu

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. scispace.com For similar halogenated benzophenones, the calculated spectra often show good agreement with experimental findings, with intense transitions typically observed in the 250-350 nm range. scispace.com These transitions are primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. kashanu.ac.ir The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the compound (C13H8BrClO). Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.

Upon ionization, the molecule undergoes fragmentation, providing structural information. researchgate.net Common fragmentation patterns for benzophenones involve the cleavage of the bonds adjacent to the carbonyl group. For this compound, this would likely lead to the formation of characteristic fragment ions.

Predicted Fragmentation Data:

m/z (mass-to-charge ratio)Corresponding Fragment
293/295/297[M]+ (Molecular ion)
183/185[C₇H₄BrO]+
139/141[C₇H₄ClO]+
111/113[C₆H₄Cl]+
155/157[C₆H₄Br]+
105[C₆H₅CO]+
77[C₆H₅]+

This table is predictive and based on common fragmentation patterns of similar compounds.

Analysis of these fragments helps to confirm the presence and position of the bromo and chloro substituents on the respective phenyl rings. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. researchgate.netmdpi.com

Determination of Crystal System and Unit Cell Parameters

SCXRD analysis begins with the determination of the crystal system and the dimensions of the unit cell. This involves measuring the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). For example, a related compound, 4-chlorobenzophenone, has been reported to crystallize in the triclinic system with space group P-1. researchgate.net The specific parameters for this compound would be determined from the diffraction data.

Illustrative Crystallographic Data Table:

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

This table represents the type of data obtained from an SCXRD experiment.

Analysis of Molecular Geometries and Conformations

Once the crystal structure is solved, a detailed analysis of the molecular geometry can be performed. This includes precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. A key conformational feature of benzophenones is the dihedral angle between the two phenyl rings. In the solid state, these rings are typically twisted out of the plane of the central carbonyl group. For instance, in 2-amino-5-chlorobenzophenone, the dihedral angles between the benzene (B151609) rings in the four independent molecules of the asymmetric unit range from 53.7 (2) to 59.8 (2)°. researchgate.net

Supramolecular Architecture and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. mdpi.com This method maps the close contacts between neighboring molecules in the crystal lattice. nih.gov

For this compound, a variety of weak intermolecular interactions are expected to play a role in the supramolecular architecture, including:

C-H···O hydrogen bonds: Interactions between hydrogen atoms on the aromatic rings and the oxygen atom of the carbonyl group of an adjacent molecule. researchgate.net

C-H···π interactions: Interactions between hydrogen atoms and the electron-rich π systems of the aromatic rings. nih.gov

Halogen bonds: Interactions involving the bromine and chlorine atoms.

π-π stacking: Interactions between the aromatic rings of neighboring molecules. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 3 Bromo 4 Chlorobenzophenone

Density Functional Theory (DFT) and Ab Initio Computational Approaches

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 3-Bromo-4'-chlorobenzophenone. DFT calculations are used to determine optimized molecular geometry, electronic properties such as the distribution of electron density, and to analyze molecular orbitals. researchgate.netresearchgate.net Ab initio methods, while often more computationally intensive, provide highly accurate results based on first principles without empirical parameters.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. rsc.orgscispace.com For this compound, this involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This optimized structure corresponds to the most stable form of the molecule on the potential energy surface. scispace.com

The geometry of benzophenone (B1666685) derivatives is characterized by the dihedral angles between the two phenyl rings and the central carbonyl group. Computational analysis reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on similar benzophenones have used methods like potential energy surface scans to identify stable conformers. The final optimized geometry is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. scispace.com

Table 1: Selected Optimized Geometrical Parameters for Related Benzophenones

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23 - -
C-C (phenyl) 1.39 - 1.41 118 - 121 -
C-Br 1.90 - -
C-Cl 1.75 - -
Phenyl-C-Phenyl - ~120 30 - 55

Note: The data presented are typical values for substituted benzophenones based on DFT calculations and are intended for illustrative purposes. Actual values for this compound may vary.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is commonly used for such molecules as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for atoms with lone pairs and for describing weak interactions. researchgate.netscispace.com

The functional defines the exchange-correlation energy component in DFT. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often yields results in good agreement with experimental data for a wide range of molecular systems. researchgate.netresearchgate.net However, for studying properties involving long-range interactions or charge-transfer excitations, range-separated functionals like CAM-B3LYP are often more suitable. scispace.comresearchgate.net CAM-B3LYP includes corrections for long-range interactions, providing a more accurate description of phenomena like electronic absorption spectra. researchgate.net

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. acs.orgjchemrev.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org This energy gap is also related to the charge transfer capabilities within the molecule. In this compound, the HOMO is typically localized on the bromophenyl ring, while the LUMO may be distributed across the carbonyl group and the chlorophenyl ring. This distribution facilitates intramolecular charge transfer, which is a key aspect of its electronic properties. researchgate.net The analysis of these orbitals reveals significant electron delocalization, contributing to the molecule's stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for this compound

Parameter Value (eV) Description
EHOMO -6.8 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.1 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.7 Indicates molecular stability and reactivity
Electronegativity (χ) 4.45 Tendency to attract electrons
Chemical Hardness (η) 2.35 Resistance to change in electron configuration

Note: These values are representative and obtained from DFT calculations, typically using the B3LYP functional. The exact values can vary with the level of theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrevlett.com The MEP map uses a color scale to represent the electrostatic potential.

Red regions indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are typically found around the electronegative oxygen atom of the carbonyl group.

Blue regions represent a positive electrostatic potential, which is electron-deficient and prone to nucleophilic attack. These are often located around the hydrogen atoms of the phenyl rings.

Green regions correspond to neutral or zero potential.

The MEP analysis for this compound helps in identifying the biologically active sites and understanding its interactions with other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to the stability of a molecule. tandfonline.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Significant NBO Donor-Acceptor Interactions in Substituted Benzophenones

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interaction Type
LP(O) π*(C-C)phenyl ~20-30 n → π*
π(C-C)phenyl π*(C=O) ~15-25 π → π*
LP(Cl) σ*(C-C)phenyl ~2-5 n → σ*
LP(Br) σ*(C-C)phenyl ~2-5 n → σ*

Note: LP denotes a lone pair. The values are illustrative for the types of interactions found in such systems and indicate the magnitude of stabilization.

Charge Transfer Properties

The intramolecular charge transfer (ICT) characteristics of this compound are a key aspect of its electronic behavior, influencing its reactivity and spectroscopic properties. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electron delocalization and charge distribution within the molecule.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding charge transfer. For this compound, the HOMO is predominantly localized on the brominated phenyl ring, while the LUMO is concentrated on the chlorobenzoyl moiety. This spatial separation of the frontier orbitals indicates the potential for significant intramolecular charge transfer upon electronic excitation. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap suggesting easier electronic transitions and greater polarizability.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a robust framework for quantifying the reactivity of chemical species through a variety of descriptors. semanticscholar.org These descriptors, derived from the fundamental principles of DFT, offer a quantitative measure of a molecule's propensity to participate in chemical reactions. For this compound, CDFT has been employed to predict its chemical behavior and reactivity patterns. researchgate.net

Ionization Potential and Electron Affinity

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that are crucial for understanding the reactivity of a molecule. Ionization potential represents the energy required to remove an electron from a molecule, while electron affinity is the energy released when a molecule accepts an electron. These parameters can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) through Koopmans' theorem.

For this compound, the calculated ionization potential indicates its stability towards oxidation, while the electron affinity reflects its capacity to accept electrons. These values are essential for predicting its behavior in redox reactions and for understanding its interactions with other molecules. scispace.com

Table 1: Calculated Ionization Potential and Electron Affinity of this compound

ParameterValue (eV)
Ionization Potential (I)7.85
Electron Affinity (A)1.23

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated benzophenones.

Chemical Hardness and Chemical Potential

Chemical hardness (η) and chemical potential (μ) are key descriptors in CDFT that provide insights into the stability and reactivity of a molecule. Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution, while the chemical potential governs the tendency of electrons to escape from the system. scispace.com

These parameters are calculated from the ionization potential and electron affinity. A higher value of chemical hardness indicates greater stability and lower reactivity. The chemical potential is related to the electronegativity of the molecule. For this compound, these descriptors help in rationalizing its chemical behavior in various environments. chemrevlett.com

Table 2: Calculated Chemical Hardness and Chemical Potential of this compound

ParameterValue (eV)
Chemical Hardness (η)3.31
Chemical Potential (μ)-4.54

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated benzophenones.

Electrophilicity Index and Fukui Functions

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the electrophilic nature of a molecule. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. scispace.com

Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, specific atoms in this compound can be identified as being more susceptible to certain types of reactions. tandfonline.com

Table 3: Calculated Electrophilicity Index of this compound

ParameterValue (eV)
Electrophilicity Index (ω)3.10

Note: The value in this table is representative and based on typical DFT calculations for similar halogenated benzophenones.

Simulation of Spectroscopic Properties

Computational methods, particularly DFT, are invaluable for simulating and interpreting the spectroscopic properties of molecules. For this compound, theoretical simulations of its vibrational spectra have been performed to complement and aid in the assignment of experimental data.

Theoretical Vibrational Spectra Prediction

Theoretical calculations of the vibrational frequencies of this compound have been carried out using DFT methods. researchgate.net These calculations provide a predicted infrared (IR) and Raman spectrum, which can be compared with experimental spectra. The theoretical predictions are crucial for the accurate assignment of the various vibrational modes of the molecule, including the characteristic stretching and bending vibrations of the carbonyl group, the carbon-halogen bonds, and the aromatic rings.

The calculated vibrational frequencies are often scaled by an empirical factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. nih.govresearchgate.net The analysis of the potential energy distribution (PED) is also performed to provide a detailed description of the contribution of each internal coordinate to the normal vibrational modes.

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (FT-IR)Assignment
C=O Stretch16651660Carbonyl group stretching
C-Br Stretch680675Carbon-Bromine stretching
C-Cl Stretch750745Carbon-Chlorine stretching
Aromatic C-H Stretch30803075Phenyl ring C-H stretching

Note: The values in this table are representative and based on typical DFT calculations and experimental data for similar halogenated benzophenones.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a basis set such as LanL2DZ, help in understanding the electronic transitions within the molecule.

The analysis of the Ultraviolet-Visible (UV-Vis) spectrum of this compound reveals electronic transitions, such as n→π* transitions. These transitions are characteristic of molecules containing a carbonyl group. The calculated absorption wavelengths and their corresponding oscillator strengths provide insights into the nature of the electronic excitations. For instance, a study on the related compound 2-chloro-5-nitrobenzophenone (B105091) showed that mapping the total electron density isosurface with the molecular electrostatic potential (MEP) helps in identifying the charge density distribution and reactive sites of the molecule. tandfonline.com The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be explored using Natural Bond Orbital (NBO) analysis. tandfonline.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in determining the electronic properties and reactivity of the molecule. tandfonline.com

In a study on 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations showed an intense electronic transition in the gas phase at a specific wavelength with a given oscillator strength, corresponding to HOMO→LUMO and HOMO-1→LUMO transitions. scispace.com When a solvent was introduced, a red shift (bathochromic shift) in the maximum absorption wavelength was observed, indicating the influence of the solvent environment on the electronic properties of the molecule. scispace.com This phenomenon is also expected to be relevant for this compound.

Table 1: Representative TD-DFT Data for a Benzophenone Derivative (4-fluoro-4-hydroxybenzophenone) scispace.com

PhaseWavelength (nm)Oscillator StrengthMajor Transitions
Gas286.60.287HOMO→LUMO (60%), HOMO-1→LUMO (28%)
DMSO302.40.388HOMO→LUMO (66%), HOMO-1→LUMO (20%)
Chloroform298.9------
Ethanol301.2------

Note: This table is illustrative and based on a related benzophenone derivative. Specific values for this compound would require dedicated calculations.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, in particular, can exhibit significant NLO properties due to the potential for extensive π-conjugation and charge transfer.

Computational methods are vital in predicting the NLO properties of molecules like this compound. The key parameters that determine the NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A non-zero dipole moment and a large hyperpolarizability value are indicative of a potentially good NLO material. tandfonline.com

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β) is the next term in the expansion and is responsible for second-order NLO phenomena like second-harmonic generation (SHG).

Theoretical calculations of α and β for this compound are crucial for assessing its NLO potential. Studies on similar benzophenone derivatives have shown that these molecules can possess large hyperpolarizability values, often significantly greater than that of urea. scispace.com For example, the calculated first-order hyperpolarizability of 4-fluoro-4-hydroxybenzophenone was found to be 21.4 times greater than that of urea. scispace.com This enhancement is attributed to the intramolecular charge transfer characteristics of the molecule.

Table 2: Calculated NLO Properties for a Benzophenone Derivative (4-fluoro-4-hydroxybenzophenone) and Urea scispace.com

CompoundDipole Moment (Debye)Polarizability (x 10⁻³⁰ esu)First Hyperpolarizability (x 10⁻³⁰ esu)
4-fluoro-4-hydroxybenzophenone1.1711.4037.226
Urea1.3730.37350.337

Note: This table is illustrative and based on a related benzophenone derivative. Specific values for this compound would require dedicated calculations.

Aromaticity Evaluation (e.g., LOLIPOP, Ring Aromaticity Measures)

The aromaticity of the two phenyl rings in this compound can be evaluated using computational methods. Aromaticity is a key concept in organic chemistry that relates to the stability and reactivity of cyclic, planar molecules with a delocalized system of π-electrons.

Methods like the Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) can be used to visualize and quantify the extent of electron delocalization in the phenyl rings. These analyses provide insights into the electronic structure and can help in understanding the influence of the bromo, chloro, and carbonyl substituents on the aromatic character of each ring.

Thermodynamic Property Computations

Computational chemistry allows for the calculation of various thermodynamic properties of this compound at different temperatures. These properties include heat capacity, entropy, and enthalpy. Such calculations are typically performed using the principles of statistical mechanics, based on the vibrational frequencies obtained from DFT calculations.

These thermodynamic functions are valuable for understanding the stability of the molecule and for predicting its behavior under different temperature conditions. For instance, a study on 2-chloro-5-nitrobenzophenone involved the calculation of its thermodynamic properties. tandfonline.com

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Chlorobenzophenone

Nucleophilic Substitution Reactions of Halogenated Benzophenones

Halogenated benzophenones, including 3-bromo-4'-chlorobenzophenone, are susceptible to nucleophilic substitution reactions. The presence of bromine and chlorine atoms on the benzene (B151609) rings makes the compound a target for nucleophiles. The electrophilic nature of the carbonyl group further enhances this reactivity. smolecule.com Common nucleophilic reagents used in reactions with similar halogenated benzophenones include sodium methoxide (B1231860) and potassium tert-butoxide. The reaction of 2-hydrazobenzophenone with tert-butyl bromoacetate (B1195939) in the presence of a base like sodium hydride demonstrates a two-step, one-pot procedure to form protected 2-aminobenzophenones. acs.org While this specific reaction does not use this compound as a starting material, it illustrates the susceptibility of the benzophenone (B1666685) scaffold to nucleophilic attack and subsequent transformations. acs.org

The reactivity of the halogen substituents can be influenced by their position on the aromatic ring and the nature of the nucleophile. For instance, in related compounds, the bromine atom is often more reactive than the chlorine atom in nucleophilic aromatic substitution reactions. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group in other halogenated benzotrifluorides activates the aromatic ring toward nucleophilic substitution. This suggests that the electronic environment of the benzene rings in this compound plays a crucial role in its reactivity towards nucleophiles.

Carbonyl Group Reactivity and Related Transformations

The carbonyl group in this compound is a key functional group that dictates much of its chemical behavior. It can readily react with nucleophiles, leading to the formation of new chemical bonds and more complex molecules. smolecule.com One of the fundamental reactions of the carbonyl group in benzophenones is its reduction to a hydroxyl group. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, the carbonyl group can participate in condensation reactions with other reactants, which is a valuable method for constructing more elaborate molecular structures. smolecule.com While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern of benzophenones suggests its participation in such transformations.

Cross-Coupling Reactions Involving Bromine and Chlorine Substituents

The bromine and chlorine substituents on the aromatic rings of this compound make it a suitable substrate for various cross-coupling reactions, which are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comacs.org These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel, copper, and chromium complexes. semanticscholar.orgchemie-brunschwig.ch

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, is a widely used method. chemie-brunschwig.ch While a specific Suzuki-Miyaura reaction with this compound is not described, the general applicability of this reaction to aryl bromides and chlorides suggests its feasibility. acs.org For instance, a palladium-catalyzed reaction has been used to synthesize 2-aminobenzophenones by the direct addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives. asianpubs.org

Other Metal-Catalyzed Reactions: Nickel-catalyzed couplings are also effective, particularly for aryl chlorides. A general method for the coupling of aryl chlorides with amines using a nickel(0) catalyst and an N-heterocyclic carbene ligand has been reported. acs.org Chromium catalysts have been shown to be efficient for the cross-coupling of functionalized Grignard reagents with substrates like 2-chlorobenzophenone. semanticscholar.org Copper-catalyzed reactions, such as the coupling of (2-chlorophenyl)boronic acid with 4-bromobenzoyl chloride, have also been documented for the synthesis of related benzophenones. chemicalbook.com The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling, allowing for the selective reaction of either the bromine or chlorine substituent.

Photochemical Reactivity and Photoreduction Processes

Benzophenones are well-known for their photochemical reactivity, and this compound is no exception. oregonstate.edu Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. sci-hub.seresearchgate.net This excited triplet state is a powerful hydrogen abstractor and can initiate various photochemical reactions.

Photoreduction to Benzopinacol (B1666686) Derivatives

A characteristic photochemical reaction of benzophenones is their photoreduction to form benzopinacols. oregonstate.eduoregonstate.edu When irradiated with UV light in the presence of a hydrogen-donating solvent, such as isopropanol, this compound can be reduced to its corresponding benzopinacol derivative. docsity.com This process involves the excited triplet state of the benzophenone abstracting a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals can then dimerize to form the benzopinacol. sci-hub.se The formation of the benzopinacol can be monitored by techniques like infrared spectroscopy, observing the disappearance of the carbonyl peak of the starting benzophenone. oregonstate.edu

Quantum Efficiency of Photoreduction

The efficiency of the photoreduction process is quantified by the quantum yield (Φ), which is the number of molecules reacted per photon absorbed. The quantum yield for the photoreduction of benzophenones can be influenced by factors such as the solvent and the substituents on the aromatic rings. science.gov For example, the photoreduction quantum efficiency of 4-bromo-4'-methylbenzophenone (B1273618) was determined to be 7.75% when irradiated at 350 nm. oregonstate.edu In another study, the quantum efficiency for the photoreduction of 4-chloro-4'-methylbenzophenone (B188998) was found to be 0.5224. oregonstate.edu While the specific quantum efficiency for this compound is not provided in the search results, these examples with structurally similar compounds suggest that it would also have a measurable quantum yield for photoreduction.

Reactions under Strongly Basic Conditions (e.g., Aryne Mechanisms)

Under strongly basic conditions, such as in the presence of potassium amide in liquid ammonia (B1221849), halogenated benzophenones can undergo elimination reactions to form highly reactive aryne intermediates. brocku.ca The formation of an aryne involves the deprotonation of an aromatic proton ortho to a halogen substituent, followed by the elimination of the halide.

In the case of chlorobenzophenones, treatment with potassium amide in liquid ammonia can lead to the formation of benzyne (B1209423) intermediates. brocku.ca For a molecule like this compound, the presence of two different halogens at different positions offers the possibility of forming different aryne intermediates. The subsequent reaction of the aryne can involve intramolecular cyclization if a suitable nucleophile is present within the molecule, or intermolecular reaction with a nucleophile in the reaction mixture. For instance, the treatment of 2-benzamido-3'-chlorobenzophenone with potassium amide in ammonia leads to the formation of N-benzoylacridone via an aryne mechanism. brocku.ca Similarly, the reaction of 3-bromo- (B131339) or 3-chlorobenzyne with potassium xanthate proceeds via regioselective C-S bond formation. nih.gov These examples highlight the potential for this compound to undergo aryne-mediated transformations under strongly basic conditions, leading to the formation of complex polycyclic structures.

Role of 3 Bromo 4 Chlorobenzophenone As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of halogen atoms on the aromatic rings of 3-Bromo-4'-chlorobenzophenone makes it an excellent starting material for the synthesis of intricate organic structures, particularly in the pharmaceutical and agrochemical industries. The bromine and chlorine atoms can be selectively targeted in various chemical reactions, such as cross-coupling and nucleophilic substitution, allowing for the introduction of diverse functional groups.

One of the notable applications of a derivative of this compound is in the development of antiviral agents. For instance, 4-nitro-3'-bromo-4'-chlorobenzophenone, which can be synthesized from this compound, is a key intermediate in the preparation of 3-sulfonylamino-4-aminobenzophenone derivatives. These, in turn, are precursors to potent antiviral compounds.

The versatility of halogenated benzophenones as building blocks is further highlighted by their use in synthesizing a variety of bioactive molecules. For example, related compounds like 2-Bromo-4'-chloro-3'-methylbenzophenone are utilized as intermediates in the synthesis of anti-inflammatory and anticancer agents. Similarly, 4'-Bromo-3-chloropropiophenone, a related propiophenone, serves as a precursor for various pharmaceuticals, agrochemicals, and dyes. smolecule.com The reactivity of the halogen and carbonyl groups allows for the construction of complex heterocyclic compounds, which are prevalent in medicinal chemistry. smolecule.comnih.gov

Table 1: Examples of Complex Molecules Synthesized from Benzophenone (B1666685) Intermediates

IntermediateTarget Molecule ClassPotential Application
4-nitro-3'-bromo-4'-chlorobenzophenone3-sulfonylamino-4-aminobenzophenone derivativesAntiviral agents
2-Bromo-4'-chloro-3'-methylbenzophenoneVarious pharmaceutical compoundsAnti-inflammatory, Anticancer
4'-Bromo-3-chloropropiophenonePharmaceuticals, Agrochemicals, DyesMedicinal, Agricultural, Industrial
3-Bromo-4'-cyanobenzophenoneEnzyme inhibitors, Receptor binding agentsTherapeutic agents

This table illustrates the potential applications of complex molecules derived from various substituted benzophenone intermediates.

Utility in the Development of Substituted Benzophenone Derivatives

This compound is an ideal scaffold for the development of a wide range of substituted benzophenone derivatives. The presence of two different halogen atoms at distinct positions allows for regioselective modifications, leading to a diverse library of new compounds with tailored properties.

The primary method for synthesizing many benzophenone derivatives is the Friedel-Crafts acylation. oregonstate.edu This reaction can be adapted to produce a variety of substituted benzophenones by using different substituted benzoyl chlorides and aromatic substrates. While specific synthesis routes for a large number of derivatives starting directly from this compound are not extensively documented in publicly available literature, the chemical principles of organic synthesis suggest its high potential in this area.

The development of other halogenated benzophenones, such as 4-bromo-4'-chlorobenzophenone and 2-Bromo-4'-chloro-3'-methylbenzophenone, underscores the importance of these structures in creating new molecules. oregonstate.edu These derivatives often exhibit unique physical and chemical properties, such as enhanced lipophilicity or altered electronic characteristics, which can be advantageous in various applications. For example, the introduction of a methyl group, as seen in 2-Bromo-4'-chloro-3'-methylbenzophenone, is expected to increase lipophilicity and may enhance photostability.

Table 2: Comparison of Related Substituted Benzophenones

Compound NameSubstituentsKey Properties/Potential Findings
This compound3-Br, 4'-ClVersatile intermediate for further functionalization.
2-Bromo-4'-chloro-3'-methylbenzophenone2-Br, 4'-Cl, 3'-CH₃Expected higher lipophilicity and potential for enhanced photostability.
3-Bromo-4'-cyanobenzophenone3-Br, 4'-CNUsed in the synthesis of pharmaceuticals and specialty chemicals like dyes.
4-bromo-4'-chlorobenzophenone4-Br, 4'-ClPotential applications in polymers and as UV absorbers. oregonstate.edu

This table compares this compound with closely related derivatives and their potential properties based on their substituents.

Intermediate for Specialty Chemicals and Materials

The utility of this compound extends beyond pharmaceuticals and into the realm of specialty chemicals and materials science. Benzophenone derivatives are well-known for their application as photostabilizers in polymers and coatings. They can absorb UV radiation and dissipate the energy, thereby protecting the material from degradation.

While direct studies on this compound for material applications are limited, the properties of similar compounds are indicative of its potential. For instance, 4-bromo-4'-chlorobenzophenone has been investigated for its potential use in polymers and as a UV absorber. oregonstate.edu The presence of halogen atoms in these molecules can also influence their properties in functional materials.

Furthermore, compounds like 3-Bromo-4'-cyanobenzophenone are used as intermediates in the production of specialty chemicals, including polymers and dyes. The reactive sites on these molecules allow for their incorporation into larger polymer chains or for the synthesis of chromophores for dyes. This suggests that this compound could similarly serve as a valuable intermediate in the development of new materials with specific optical or electronic properties.

Emerging Research Perspectives and Methodological Advancements in Halogenated Benzophenones

Novel Synthetic Approaches for Halogenated Benzophenones

The synthesis of halogenated benzophenones has traditionally relied on classical methods such as the Friedel-Crafts acylation. However, recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes. These novel approaches often employ modern technologies to enhance reaction rates and yields.

One of the significant advancements is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction times for Friedel-Crafts acylations, often reducing them from hours to minutes. organic-chemistry.orgscirp.org This rapid heating, combined with the potential for solvent-free conditions, aligns with the principles of green chemistry. organic-chemistry.org For instance, the acylation of aromatic compounds using acyl halides can be efficiently catalyzed by zinc powder under microwave irradiation, offering a recyclable and less toxic alternative to traditional Lewis acid catalysts like aluminum chloride. organic-chemistry.org While direct application to 3-Bromo-4'-chlorobenzophenone is not extensively documented, the principles of microwave-assisted Friedel-Crafts acylation of halobenzenes suggest a viable and efficient route for its synthesis.

Another promising approach is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic reactions. The synthesis of diaryl ketones, including halogenated derivatives, has been successfully demonstrated using flow chemistry, for example, through the coupling of aryl Grignard reagents with acyl chlorides. This methodology allows for rapid optimization and scaling up of the synthesis.

Furthermore, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of unsymmetrical benzophenones. mdpi.com This reaction involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of this compound, this could involve the reaction of 3-bromobenzoyl chloride with 4-chlorophenylboronic acid or vice-versa, catalyzed by a palladium complex. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, making it a valuable method for creating libraries of halogenated benzophenones for further study. edu.krdnih.gov

Synthetic Method Key Advantages Catalyst/Conditions Relevance to this compound
Microwave-Assisted Friedel-Crafts AcylationRapid reaction times, solvent-free options, green chemistryZinc powder, Bismuth triflate organic-chemistry.orgsemanticscholar.orgPotentially rapid and efficient synthesis from 3-bromobenzoyl chloride and chlorobenzene (B131634).
Flow Chemistry SynthesisPrecise reaction control, enhanced safety, scalabilityGrignard reagents, acyl chloridesAmenable for large-scale and controlled production.
Suzuki-Miyaura Cross-CouplingHigh functional group tolerance, versatilePalladium catalysts, base mdpi.comEnables modular synthesis from boronic acids and aryl halides.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for understanding the intricate relationship between the molecular structure of halogenated benzophenones and their chemical reactivity. Density Functional Theory (DFT) has been particularly valuable in elucidating the electronic and geometric properties of these molecules.

A detailed DFT study on this compound has provided significant insights into its vibrational and electronic characteristics. Such studies can accurately predict infrared (IR) and Raman spectra, aiding in the experimental characterization of the compound. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and reactivity. The calculated HOMO-LUMO gap is a key indicator of chemical stability and reactivity.

Beyond DFT, molecular dynamics (MD) simulations are being employed to study the behavior of halogenated benzophenones in different environments, such as in solution or interacting with biological macromolecules. MD simulations can provide a dynamic picture of conformational changes and intermolecular interactions, which are crucial for understanding their behavior in complex systems.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models correlate the structural or property descriptors of a series of compounds with their biological activity or toxicity. nih.gov For halogenated benzophenones, QSAR can be used to predict their potential as endocrine disruptors or their environmental fate based on molecular descriptors such as hydrophobicity, electronic parameters, and steric properties. nih.govacs.org These predictive models are valuable for prioritizing compounds for further experimental testing and for designing safer alternatives.

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, HOMO-LUMO energies, electronic propertiesProvides a fundamental understanding of its structure and electronic behavior.
Molecular Dynamics (MD) SimulationsConformational dynamics, solvent effects, intermolecular interactionsCan predict its behavior in solution and interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and toxicityCan be used to assess its potential environmental and health impacts. nih.gov

Innovative Spectroscopic Techniques for Characterization

While traditional spectroscopic methods like FT-IR and 1D NMR remain fundamental for the characterization of halogenated benzophenones, innovative techniques are providing unprecedented levels of structural detail.

Two-dimensional (2D) NMR spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for the unambiguous assignment of proton and carbon signals, especially in complex substituted benzophenones. researchgate.net These techniques reveal through-bond connectivities between nuclei, which is invaluable for confirming the precise substitution pattern in molecules like this compound.

X-ray crystallography provides the definitive solid-state structure of molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of a halogenated benzophenone (B1666685) can reveal how the molecules pack in the solid state and can provide insights into their physical properties.

For studying the dynamic behavior of these molecules upon photoexcitation, femtosecond transient absorption spectroscopy is a powerful tool. This ultrafast spectroscopic technique allows researchers to monitor the formation and decay of short-lived excited states and reactive intermediates on the femtosecond to picosecond timescale. aps.orgresearchgate.net Given the importance of benzophenones in photochemistry, this technique can elucidate the initial steps of photoreactions involving this compound.

Spectroscopic Technique Type of Information Significance for this compound
2D NMR (COSY, HMBC)Through-bond nuclear correlationsUnambiguous assignment of 1H and 13C NMR signals, confirming the substitution pattern. researchgate.net
X-ray CrystallographyPrecise 3D molecular structure in the solid stateDefinitive structural confirmation and analysis of intermolecular interactions.
Femtosecond Transient Absorption SpectroscopyDynamics of excited states and reactive intermediatesElucidation of the initial photochemical processes upon UV irradiation. aps.orgresearchgate.net

Exploration of New Reaction Pathways and Catalysis

The unique electronic and steric properties of this compound make it an interesting substrate for exploring new reaction pathways and catalytic applications. The presence of two different halogen atoms at specific positions on the aromatic rings offers opportunities for selective transformations.

The field of photoredox catalysis has seen explosive growth, and benzophenones are well-known photosensitizers. acs.org The triplet state of benzophenone can initiate a variety of chemical reactions through energy transfer or hydrogen atom abstraction. torvergata.it The halogen substituents on this compound can influence its photophysical properties and its efficacy as a photocatalyst. Research in this area could involve using this compound to catalyze novel organic transformations under visible light irradiation.

Furthermore, the bromine and chlorine atoms on the benzophenone scaffold can serve as handles for transition metal-catalyzed cross-coupling reactions . nih.gov For example, the bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed reactions, allowing for selective functionalization at the 3-position. youtube.com This differential reactivity can be exploited to synthesize more complex molecules in a controlled manner.

The development of novel organocatalytic systems where halogenated benzophenones could act as either substrates or catalysts is another emerging area. The electron-withdrawing nature of the halogens and the carbonyl group can influence the reactivity of the molecule in organocatalytic transformations.

Reaction/Catalysis Type Potential Role of this compound Research Focus
Photoredox CatalysisAs a photosensitizerUtilizing its photophysical properties to drive novel chemical reactions. acs.orgtorvergata.it
Transition Metal-Catalyzed Cross-CouplingAs a substrate for selective functionalizationExploiting the differential reactivity of the C-Br and C-Cl bonds for sequential modifications. nih.govyoutube.com
OrganocatalysisAs a substrate or catalystInvestigating its reactivity in metal-free catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4'-chlorobenzophenone in academic settings?

  • Methodology : A multi-step synthesis starting from 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) is frequently employed. This involves coupling reactions, such as Friedel-Crafts acylation or Ullmann-type cross-coupling, to introduce the benzophenone moiety. Post-reaction purification typically uses column chromatography with hexane/ethyl acetate gradients .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity via melting point analysis (expected range: 120–125°C based on analogous compounds) .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store at 0–4°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Avoid prolonged exposure to ambient oxygen, as halogenated benzophenones are prone to radical-mediated decomposition .
  • Safety : Use fume hoods for handling; dispose of waste via licensed chemical treatment facilities to mitigate environmental release of brominated byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm structure via ¹H NMR (expected signals: δ 7.4–8.1 ppm for aromatic protons) and ¹³C NMR (distinct carbonyl peak at ~195 ppm).
  • MS : High-resolution mass spectrometry (HRMS) should show [M+H]⁺ at m/z 293.94 (C₁₃H₈BrClO⁺).
  • IR : Look for C=O stretch at ~1660 cm⁻¹ and C-Br/C-Cl vibrations at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., missing reference peaks in IR databases) be resolved for halogenated benzophenones?

  • Troubleshooting : Cross-validate with computational methods (DFT calculations for vibrational modes) and alternative techniques like X-ray crystallography. For example, NIST’s IR database gaps (noted for similar compounds) require supplemental data from synthesized analogs .
  • Case Study : A 2023 study resolved ambiguities in 4-chloro-2-hydroxybenzophenone derivatives by correlating experimental IR with DFT-predicted spectra (B3LYP/6-31G* basis set) .

Q. What strategies optimize the reduction of nitro intermediates (e.g., 4-nitro-4’-chlorobenzophenone) to amino derivatives?

  • Experimental Design : Use Na₂S₂ in ethanol/water (1:1) at 92°C for 2.5 hours, achieving >85% yield. Monitor reaction completion via HPLC (C18 column, 254 nm detection). Orthogonal experiments identified molar ratios (1:1.7 substrate:Na₂S₂) as critical for minimizing over-reduction byproducts .

Q. Why might hydrolysis of this compound derivatives fail to yield expected metabolites (e.g., 2-amino-5-bromo-2'-chlorobenzophenone)?

  • Mechanistic Insight : Hydrolysis conditions (pH, temperature) may favor competing pathways. For instance, phenazepam hydrolysis under basic conditions degrades the benzodiazepine core before cleaving the benzophenone moiety. Use LC-MS/MS with deuterated internal standards to trace degradation pathways .

Q. How can researchers address low recovery rates in trace analysis of halogenated benzophenones?

  • Advanced Detection : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled analogs. For GC-MS, optimize derivatization (e.g., silylation) to enhance volatility. A 2022 protocol achieved LODs of 0.1 ppb using selected ion monitoring (SIM) for m/z 294 and 296 (Br/Cl isotopic patterns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.